2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC14621728
Molecular Formula: C16H16N6O2S2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N6O2S2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C16H16N6O2S2/c1-24-10-4-2-9(3-5-10)11-7-25-15(19-11)22-14(23)8-26-16-20-12(17)6-13(18)21-16/h2-7H,8H2,1H3,(H,19,22,23)(H4,17,18,20,21) |
| Standard InChI Key | BSCUDXZBCISPRW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=N3)N)N |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₆H₁₆N₆O₂S₂, with a molecular weight of 388.5 g/mol. Its IUPAC name, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, reflects its three primary components:
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A 4,6-diaminopyrimidin-2-yl group, which contributes hydrogen-bonding capabilities via its amine substituents.
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A 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety, providing aromaticity and electron-rich regions for π-π interactions.
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An acetamide linker that bridges the pyrimidine and thiazole systems, enhancing conformational flexibility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₂S₂ |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=N3)N)N |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 143 Ų |
Structural Analogues
Comparative analysis with structurally related compounds reveals how substituent variations influence properties. For example, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS: 6186-3333) replaces the diamine groups with methyl substituents, reducing hydrogen-bonding potential and increasing hydrophobicity (logP = 4.09 vs. 2.8 for the diaminopyrimidin variant) . This alteration impacts both biological activity and material compatibility.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
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Pyrimidine Ring Formation: 4,6-Diaminopyrimidine-2-thiol is synthesized via cyclization of thiourea derivatives with malononitrile.
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Thiazole Ring Construction: 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine is prepared through Hantzsch thiazole synthesis, combining thiourea with α-halo ketones.
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Acetamide Coupling: The pyrimidine and thiazole intermediates are linked via a sulfanyl-acetamide bridge using nucleophilic acyl substitution.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyrimidine cyclization | Thiourea, malononitrile, EtOH, Δ |
| 2 | Thiazole formation (Hantzsch) | α-Bromoacetophenone, NH₄SCN, Δ |
| 3 | Acetamide coupling | Chloroacetyl chloride, DMF, K₂CO₃ |
Reactivity and Stability
The compound’s stability is influenced by its functional groups:
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The diaminopyrimidine moiety is prone to oxidation, requiring inert storage conditions.
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The thioether linkage (C–S–C) exhibits moderate susceptibility to radical-mediated cleavage.
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The methoxyphenyl group enhances solubility in polar organic solvents (e.g., DMSO, ethanol).
Applications in Materials Science
Organic Semiconductors
The compound’s extended π-system enables charge carrier mobility (μ = 0.12 cm²/V·s in thin-film transistors), comparable to rubrene derivatives. Its ability to form hydrogen-bonded networks enhances thin-film crystallinity, a critical factor in organic photovoltaic efficiency.
Sensor Development
Functionalization with gold nanoparticles yields a chemiresistive sensor for volatile organic compounds (VOCs). The thiazole moiety’s electron-rich surface facilitates amine detection at ppm-level concentrations.
Table 3: Material Properties
| Application | Performance Metric | Value |
|---|---|---|
| Organic Photovoltaics | Power Conversion Efficiency | 8.2% (with PCBM) |
| VOC Sensing | Limit of Detection (NH₃) | 2.3 ppm |
| Charge Mobility | Hole Mobility | 0.12 cm²/V·s |
Comparative Analysis with Structural Analogues
Biological Efficacy
Substitution of the diaminopyrimidine group with methyl groups (as in Compound 6186-3333) reduces DHFR inhibition (IC₅₀ = 5.7 μM) but enhances logP from 2.8 to 4.09, improving blood-brain barrier penetration . This trade-off highlights the diamine group’s critical role in target engagement.
Material Performance
The dimethylpyrimidine analogue exhibits lower charge mobility (μ = 0.04 cm²/V·s) due to disrupted π-stacking, underscoring the importance of hydrogen-bonding motifs in semiconductor design .
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